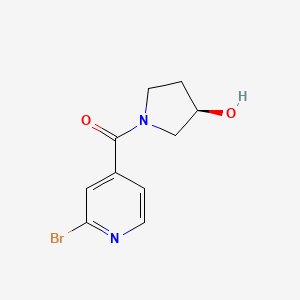

(3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol

CAS No.:

Cat. No.: VC13567795

Molecular Formula: C10H11BrN2O2

Molecular Weight: 271.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11BrN2O2 |

|---|---|

| Molecular Weight | 271.11 g/mol |

| IUPAC Name | (2-bromopyridin-4-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |

| Standard InChI | InChI=1S/C10H11BrN2O2/c11-9-5-7(1-3-12-9)10(15)13-4-2-8(14)6-13/h1,3,5,8,14H,2,4,6H2/t8-/m1/s1 |

| Standard InChI Key | GODKKYGSYYOXDH-MRVPVSSYSA-N |

| Isomeric SMILES | C1CN(C[C@@H]1O)C(=O)C2=CC(=NC=C2)Br |

| SMILES | C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br |

| Canonical SMILES | C1CN(CC1O)C(=O)C2=CC(=NC=C2)Br |

Introduction

(3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is a synthetic organic compound featuring a pyrrolidine ring substituted with a 2-bromopyridine-4-carbonyl moiety and a hydroxyl group at the 3-position. This compound belongs to the broader class of pyrrolidines, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a bromine atom in its structure may enhance its reactivity and biological interactions compared to other halogenated analogs.

Synthesis

The synthesis of (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol typically involves several key steps, including the formation of the pyrrolidine ring and the introduction of the 2-bromopyridine-4-carbonyl moiety. For industrial applications, these synthetic routes may be optimized for higher yields and purity using techniques such as continuous flow reactors and automated systems. Purification methods like recrystallization or chromatography ensure high-quality products.

Biological Activity and Potential Applications

The biological activity of (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol is of significant interest in medicinal chemistry. It may exhibit potential therapeutic effects, although the exact mechanism of action would depend on the specific biological target. Further biochemical assays and molecular docking studies are necessary to elucidate its interactions.

| Potential Application | Description |

|---|---|

| Therapeutic Effects | Potential therapeutic effects, though specific mechanisms need further investigation. |

| Drug Design | The bromine atom may enhance its reactivity and binding affinity to biological targets, making it valuable in drug design. |

Comparison with Similar Compounds

Several compounds share structural similarities with (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol, including:

| Compound | Structural Features |

|---|---|

| (3R)-1-(2-chloropyridine-4-carbonyl)pyrrolidin-3-ol | Chlorine substitution instead of bromine. |

| (3R)-1-(2-fluoropyridine-4-carbonyl)pyrrolidin-3-ol | Fluorine substitution. |

| (3R)-1-(2-iodopyridine-4-carbonyl)pyrrolidin-3-ol | Iodine substitution. |

The uniqueness of (3R)-1-(2-bromopyridine-4-carbonyl)pyrrolidin-3-ol lies in its bromine atom, which may enhance its reactivity through halogen bonding interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume